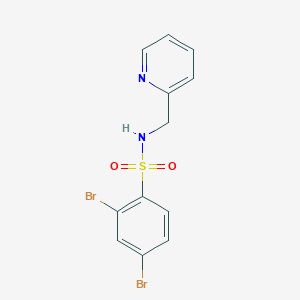
2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10Br2N2O2S . It has a molecular weight of 406.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenesulfonamide core substituted with two bromine atoms and a pyridin-2-ylmethyl group .Wirkmechanismus
The mechanism of action of 2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of certain enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its high purity and good yields. It is also relatively easy to synthesize and can be obtained from commercial sources. However, one of the limitations of using this compound is its potential toxicity, which may require special precautions during handling and storage.
Zukünftige Richtungen
There are several future directions for research on 2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide. One of the potential areas of study is its use as a potential treatment for various neurodegenerative disorders such as Alzheimer's disease. Another area of research is the development of novel synthetic methods for the production of this compound, which may lead to improved yields and purity. Additionally, further studies on the mechanism of action of this compound may provide insights into its potential applications in various fields.
Synthesemethoden
The synthesis of 2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2,4-dibromobenzenesulfonyl chloride with pyridine-2-carbaldehyde in the presence of a base such as triethylamine. This method has been reported to yield high purity and good yields of the desired product.
Wissenschaftliche Forschungsanwendungen
2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been reported to exhibit significant antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
2,4-dibromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2S/c13-9-4-5-12(11(14)7-9)19(17,18)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPKYWPLEVEXLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



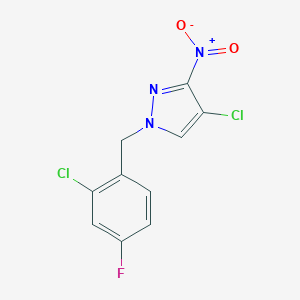
![1-[(2-Chlorophenyl)methyl]-4-iodopyrazole](/img/structure/B495052.png)
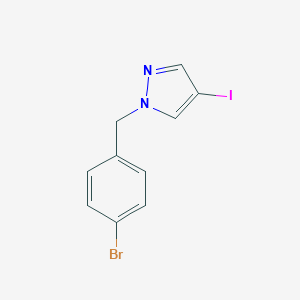


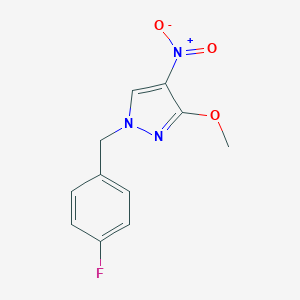
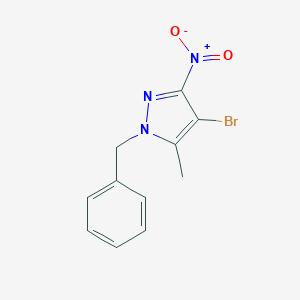


![1-[(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B495068.png)

